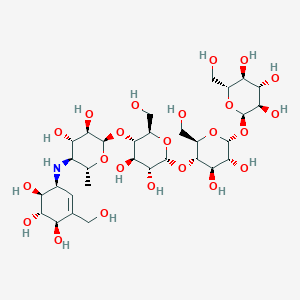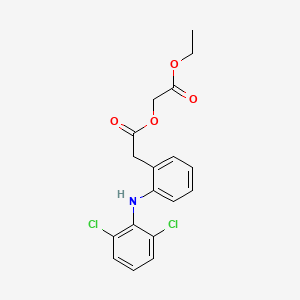
Brivaracetam (alfaR, 4S)-Isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brivaracetam (alfaR, 4S)-Isomer is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.3 . It is one of the two mirror-image forms (enantiomers) of the drug Brivaracetam . The (alfaR, 4S)-isomer of Brivaracetam is considered the inactive form, meaning it does not contribute significantly to the therapeutic effects of the drug .
Synthesis Analysis
The synthesis of Brivaracetam has been reported in several studies . A chemoenzymatic synthesis method has been developed to prepare the suitable optically pure 2-substituted primary alcohol, which is then easily transformed into the (3R)-3-propylbutyrolactone, an advanced intermediate of brivaracetam .Molecular Structure Analysis
The molecular structure of Brivaracetam (alfaR, 4S)-Isomer has been analyzed using various techniques such as LC-PDA, preparative HPLC, LC/HESI/LTQ, FTIR, and 1H NMR .Chemical Reactions Analysis
Brivaracetam has been found to be less stable under basic degradation conditions . The alkaline hydrolytic degradation product of brivaracetam has been identified, isolated, structurally characterized, and synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of Brivaracetam (alfaR, 4S)-Isomer have been analyzed using various techniques .Wissenschaftliche Forschungsanwendungen
Epilepsy Treatment
Brivaracetam is an antiseizure medication (ASM) used in the treatment of epilepsy . It was developed in a major drug discovery program aimed at identifying selective, high-affinity synaptic vesicle protein 2A (SV2A) ligands, the target molecule of levetiracetam . It has broad-spectrum antiseizure activity in animal models of epilepsy .
High Affinity and Selectivity
Brivaracetam binds to SV2A with 15- to 30-fold higher affinity and greater selectivity than levetiracetam . This high affinity and selectivity make it a potent ASM.
Favorable Pharmacokinetic Profile
Brivaracetam has a favorable pharmacokinetic profile . It has few clinically relevant drug-drug interactions, which is important because people with epilepsy may be taking additional medicines for epilepsy or other conditions .
Rapid Brain Penetration
Brivaracetam has rapid brain penetration . This property allows it to act quickly in controlling seizures.
Degradation Behavior Analysis
Brivaracetam is a racetam derivative of levetiracetam with very limited data available on its degradation behavior . An isocratic reverse phase HPLC-UV method was developed for the determination of brivaracetam in the presence of its related impurities and degradation products . This method is useful for characterizing the stability of the drug molecule .
In Silico Toxicity Prediction
The alkaline hydrolytic degradation product of brivaracetam was identified, isolated, structurally characterized, synthesized, and its in silico toxicity was predicted . This information is crucial for understanding the safety profile of the drug.
Real-World Evidence Studies
Real-world evidence studies of brivaracetam have been conducted to assess its effectiveness and tolerability in routine practice in a large international population . These studies provide valuable insights into the drug’s performance outside of clinical trials.
Specific Patient Populations
Evidence from daily clinical practice highlights Brivaracetam’s effectiveness and tolerability in specific epilepsy patient populations with high unmet needs: the elderly (≥65 years of age), children (<16 years of age), patients with cognitive impairment, patients with psychiatric comorbid conditions, and patients with acquired epilepsy of specific etiologies (post-stroke epilepsy/brain tumor related epilepsy/traumatic brain injury-related epilepsy) . This makes Brivaracetam a versatile ASM for a wide range of patients.
Wirkmechanismus
Target of Action
The primary target of Brivaracetam (alfaR, 4S)-Isomer is the synaptic vesicle glycoprotein 2A (SV2A) in the brain . This protein plays a crucial role in the regulation of synaptic vesicle exocytosis .
Mode of Action
Brivaracetam (alfaR, 4S)-Isomer binds to SV2A with high affinity . This binding is believed to modulate synaptic GABA release, which is an inhibitory neurotransmitter in the central nervous system . Additionally, Brivaracetam (alfaR, 4S)-Isomer is also known to inhibit sodium channels, which may contribute to its antiepileptogenic action .
Biochemical Pathways
It is believed that the drug’s interaction with sv2a and inhibition of sodium channels play a significant role in its antiepileptic effects .
Pharmacokinetics
Brivaracetam (alfaR, 4S)-Isomer has a favorable pharmacokinetic profile . It is rapidly absorbed and distributed in the brain, and it has few clinically relevant drug-drug interactions . The drug is metabolized primarily through hydrolysis by amidase and CYP2C19-mediated hydroxylation . More than 95% of the drug is excreted by the kidneys .
Result of Action
The binding of Brivaracetam (alfaR, 4S)-Isomer to SV2A and its inhibition of sodium channels result in a decrease in neuronal hyperexcitability . This leads to a reduction in the frequency of seizures in patients with epilepsy .
Action Environment
The action of Brivaracetam (alfaR, 4S)-Isomer can be influenced by various environmental factors. For instance, the drug’s stability can be affected under basic degradation conditions . Additionally, the drug’s efficacy and safety profile can vary among specific patient populations, such as the elderly, children, patients with cognitive impairment, and patients with psychiatric comorbid conditions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Brivaracetam (alfaR, 4S)-Isomer involves the conversion of (S)-2-Amino-3-methylbutanoic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "(S)-2-Amino-3-methylbutanoic acid", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate (CH3COOC2H5)", "Sodium chloride (NaCl)", "Water (H2O)", "Sodium nitrite (NaNO2)", "Copper(I) iodide (CuI)", "Sodium borohydride (NaBH4)", "Hydrogen chloride (HCl)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)", "Methanol (CH3OH)", "Acetic acid (CH3COOH)", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)", "Ethanol (C2H5OH)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Conversion of (S)-2-Amino-3-methylbutanoic acid to (S)-2-Amino-3-methylbutanamide using NaOH and CH3OH", "Step 2: Conversion of (S)-2-Amino-3-methylbutanamide to (S)-2-Amino-3-methylbutanenitrile using HCl and NaHCO3", "Step 3: Conversion of (S)-2-Amino-3-methylbutanenitrile to (S)-2-Amino-3-methylbutanenitrile hydrochloride using CuI and NaBH4", "Step 4: Conversion of (S)-2-Amino-3-methylbutanenitrile hydrochloride to (S)-2-Amino-3-methylbutanenitrile using NaOH and Na2SO4", "Step 5: Conversion of (S)-2-Amino-3-methylbutanenitrile to (S)-2-Amino-3-methylbutan-1-ol using CH3OH and CH3COOH", "Step 6: Conversion of (S)-2-Amino-3-methylbutan-1-ol to (S)-2-Amino-3-methylbutan-1-al using NaOH and H2O2", "Step 7: Conversion of (S)-2-Amino-3-methylbutan-1-al to (S)-2-Amino-3-methylbutan-1-ol using NaOH and NaCl", "Step 8: Conversion of (S)-2-Amino-3-methylbutan-1-ol to (S)-2-Amino-3-methylbutan-1-yl acetate using CH3COOH and NaOH", "Step 9: Conversion of (S)-2-Amino-3-methylbutan-1-yl acetate to Brivaracetam (alfaR, 4S)-Isomer using NaOH and HCl" ] } | |
CAS-Nummer |
357336-99-3 |
Produktname |
Brivaracetam (alfaR, 4S)-Isomer |
Molekularformel |
C11H20N2O2 |
Molekulargewicht |
212.29 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)